2-cyano-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide is an organic compound with the molecular formula C10H9FN2O It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (-CN) and a fluoro-methylphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-fluoro-4-methylphenyl)acetamide typically involves the reaction of 3-fluoro-4-methylaniline with cyanoacetic acid or its esters. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can react with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted cyanoacetamides.
Condensation: Formation of heterocyclic compounds such as pyridines or pyrimidines.
Reduction: Formation of amines.
Scientific Research Applications
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-fluoro-4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano group can form interactions with active sites, while the fluoro-methylphenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(4-fluoro-3-methylphenyl)acetamide
- 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-cyano-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological or material properties compared to its analogs.
Properties
CAS No. |
24522-38-1 |
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Molecular Formula |
C10H9FN2O |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H9FN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
InChI Key |
NWSWPZAGHNBJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC#N)F |
Origin of Product |
United States |
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